1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol
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Overview
Description
1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol is a chemical compound with a unique structure that includes a cyclobutane ring substituted with difluoromethyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of difluoromethyl-substituted alkenes with hydroxymethyl-substituted cyclobutanes in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to form methyl or ethyl groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl or ethyl-substituted cyclobutanes.
Substitution: Formation of substituted cyclobutanes with various functional groups.
Scientific Research Applications
1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Hydroxymethyl)cyclobutan-1-ol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
1-(Methyl)-3-(hydroxymethyl)cyclobutan-1-ol: Contains a methyl group instead of a difluoromethyl group, leading to variations in biological activity.
Uniqueness
1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C6H10F2O2 |
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Molecular Weight |
152.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2O2/c7-5(8)6(10)1-4(2-6)3-9/h4-5,9-10H,1-3H2 |
InChI Key |
HGJXUTWLCOAJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)F)O)CO |
Origin of Product |
United States |
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